molecular formula C17H27Br B019542 1-BROMO-11-PHENYL UNDECANE CAS No. 101025-08-5

1-BROMO-11-PHENYL UNDECANE

Cat. No.: B019542
CAS No.: 101025-08-5
M. Wt: 311.3 g/mol
InChI Key: YGENGEQZELQBSE-UHFFFAOYSA-N
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Description

11-Bromoundecylbenzene is an organic compound with the molecular formula C17H27Br. It consists of a benzene ring attached to an 11-carbon alkyl chain, which is further substituted with a bromine atom at the terminal carbon. This compound is of interest due to its unique structure, which combines the reactivity of the bromine atom with the stability of the long alkyl chain and the aromatic benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

11-Bromoundecylbenzene can be synthesized through various methods. One common approach involves the bromination of undecylbenzene. The reaction typically uses N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator like benzoyl peroxide. The reaction is carried out in a solvent such as carbon tetrachloride (CCl4) at reflux temperature. The general reaction scheme is as follows:

Industrial Production Methods

In an industrial setting, the production of 11-Bromoundecylbenzene may involve continuous flow reactors to ensure consistent quality and yield. The process parameters, such as temperature, pressure, and reactant concentrations, are optimized to maximize the efficiency of the bromination reaction.

Chemical Reactions Analysis

Types of Reactions

11-Bromoundecylbenzene undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as hydroxide ions, amines, or thiols, to form corresponding substituted products.

    Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.

    Oxidation: The alkyl chain can be oxidized to form carboxylic acids or other oxygenated derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetone, using nucleophiles such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

    Elimination Reactions: Often performed using strong bases like sodium ethoxide (NaOEt) or potassium hydroxide (KOH) in ethanol.

    Oxidation: Can be achieved using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.

Major Products

    Nucleophilic Substitution: Substituted benzene derivatives (e.g., 11-hydroxyundecylbenzene).

    Elimination: Alkenes (e.g., undec-1-enylbenzene).

    Oxidation: Carboxylic acids (e.g., 11-carboxyundecylbenzene).

Scientific Research Applications

11-Bromoundecylbenzene has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of polymers and other functionalized compounds.

    Biology: Employed in the study of membrane proteins and lipid bilayers due to its amphiphilic nature.

    Medicine: Investigated for its potential use in drug delivery systems and as a precursor for bioactive compounds.

    Industry: Utilized in the production of surfactants, lubricants, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 11-Bromoundecylbenzene largely depends on the specific reactions it undergoes. In nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new carbon-nucleophile bond. The benzene ring can stabilize the transition state through resonance, facilitating the reaction. In elimination reactions, the base abstracts a proton from the β-carbon, leading to the formation of a double bond and the elimination of the bromine atom.

Comparison with Similar Compounds

Similar Compounds

    1-Bromo-11-phenylundecane: Similar structure but with a phenyl group instead of a benzene ring.

    11-Chloroundecylbenzene: Chlorine atom instead of bromine.

    11-Iodoundecylbenzene: Iodine atom instead of bromine.

Uniqueness

11-Bromoundecylbenzene is unique due to the specific reactivity of the bromine atom, which is more reactive than chlorine but less reactive than iodine. This balance of reactivity makes it a versatile intermediate in organic synthesis. Additionally, the long alkyl chain provides hydrophobic properties, while the benzene ring offers stability and potential for further functionalization.

Properties

IUPAC Name

11-bromoundecylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27Br/c18-16-12-7-5-3-1-2-4-6-9-13-17-14-10-8-11-15-17/h8,10-11,14-15H,1-7,9,12-13,16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGENGEQZELQBSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCCCCCCCCCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60370837
Record name Benzene,(11-bromoundecyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60370837
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

311.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

101025-08-5
Record name Benzene,(11-bromoundecyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60370837
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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